molecular formula C9H16N2O B595238 3-T-Butyl-1-(2-hydroxyethyl)pyrazole CAS No. 1255574-70-9

3-T-Butyl-1-(2-hydroxyethyl)pyrazole

Cat. No.: B595238
CAS No.: 1255574-70-9
M. Wt: 168.24
InChI Key: IBOFWWFXTWVQTR-UHFFFAOYSA-N
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Description

3-T-Butyl-1-(2-hydroxyethyl)pyrazole is a chemical compound with the molecular formula C9H16N2O. It is a pyrazole derivative characterized by the presence of a tert-butyl group and a hydroxyethyl group attached to the pyrazole ring.

Scientific Research Applications

3-T-Butyl-1-(2-hydroxyethyl)pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-T-Butyl-1-(2-hydroxyethyl)pyrazole typically involves the reaction of tert-butylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-T-Butyl-1-(2-hydroxyethyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-T-Butyl-1-(2-hydroxyethyl)pyrazole involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-T-Butyl-1-(2-methoxyethyl)pyrazole
  • 3-T-Butyl-1-(2-aminomethyl)pyrazole
  • 3-T-Butyl-1-(2-chloroethyl)pyrazole

Uniqueness

3-T-Butyl-1-(2-hydroxyethyl)pyrazole is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This compound’s ability to form hydrogen bonds and its reactivity in various chemical reactions make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(3-tert-butylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-9(2,3)8-4-5-11(10-8)6-7-12/h4-5,12H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOFWWFXTWVQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681977
Record name 2-(3-tert-Butyl-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-70-9
Record name 1H-Pyrazole-1-ethanol, 3-(1,1-dimethylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-tert-Butyl-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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